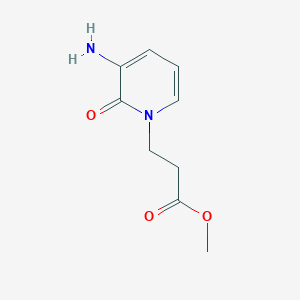![molecular formula C14H21BO3 B13644463 2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13644463.png)
2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a boronic ester moiety. It is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylfuran and a suitable boronic ester precursor.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. The reaction conditions include the use of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran) at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and the use of cost-effective catalysts are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the coupling partner.
Scientific Research Applications
2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Materials Science: Investigated for its potential in the development of organic electronic materials and polymers.
Biology and Medicine: Explored for its potential as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The furan ring also contributes to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features but lacking the boronic ester moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester without the furan ring, used in similar cross-coupling reactions.
2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Combines the features of both the above compounds, offering unique reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the furan ring with the versatility of the boronic ester moiety. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H21BO3 |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
2-[(E)-2-(2,5-dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3/c1-10-9-12(11(2)16-10)7-8-15-17-13(3,4)14(5,6)18-15/h7-9H,1-6H3/b8-7+ |
InChI Key |
QKSZPZVIHDKLKU-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(OC(=C2)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(OC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


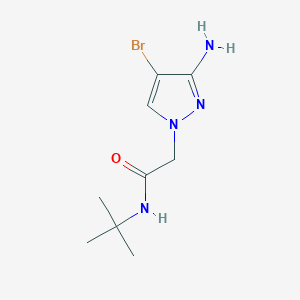
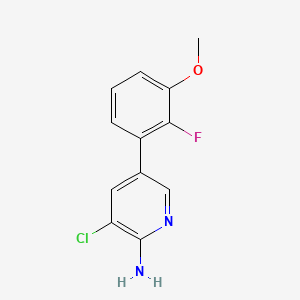
![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
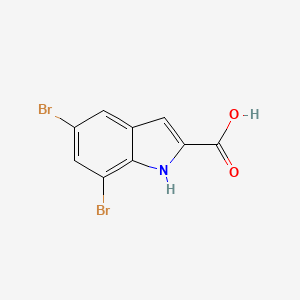
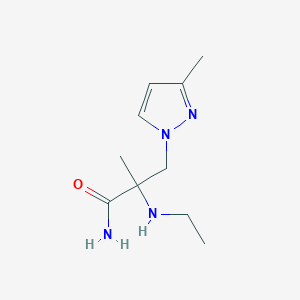
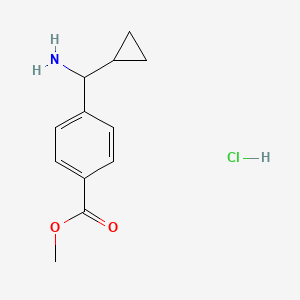
![4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13644418.png)
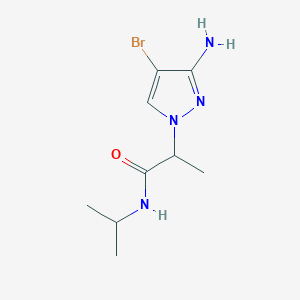
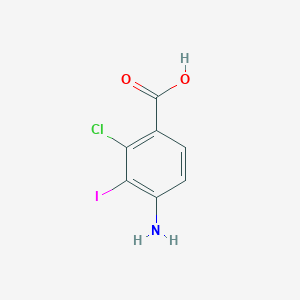
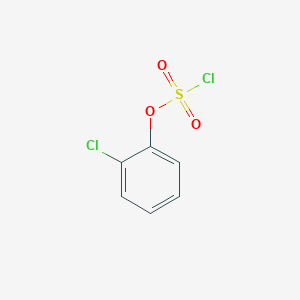
![5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13644434.png)
![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)

